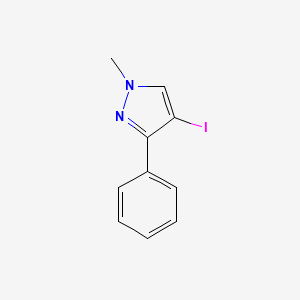

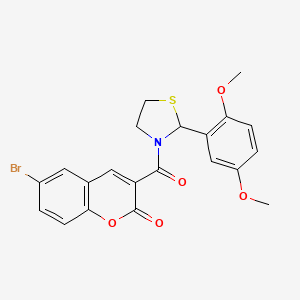

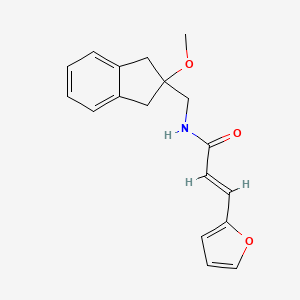

![molecular formula C23H20N4O4 B3001447 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260910-31-3](/img/structure/B3001447.png)

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives incorporating the 1,3,4-oxadiazole moiety has been extensively studied. For instance, the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives was achieved through a cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and characterized by various spectroscopic methods . Another study reported the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which involved multiple steps starting from benzoic acid to the final target compounds using DMF and sodium hydride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of techniques. Elemental analysis, IR, (1)H NMR, and (13)C NMR spectroscopy were commonly employed to verify the structures . In one study, X-ray crystallography provided detailed structural data for one of the compounds . The NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety revealed the presence of trans and cis isomers, with the trans isomer being more dominant .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization, amidation, and substitution reactions. The cyclization of benzylidene-3,4,5-trimethoxybenzohydrazide to form oxadiazole derivatives is a key step in the synthesis process . The reaction of 2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide to form a novel compound with benzimidazole moiety is another example of the chemical reactions employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the 1,3,4-oxadiazole ring is a significant feature that influences the biological activity of these molecules. The synthesized compounds were evaluated for their antiproliferative activities against various cancer cell lines, with some showing high effectiveness . The antimicrobial and hemolytic activities of the N-substituted derivatives were also assessed, revealing variable activity against selected microbial species . The biological screening included tests against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, with some compounds showing relative activity against acetylcholinesterase .

科学的研究の応用

Synthesis and Drug-likeness Prediction

- A library of compounds, including those with 1,3,4-oxadiazol rings similar to the queried compound, was synthesized and characterized using various spectroscopic methods. These compounds were investigated for their in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, revealing excellent drug-likeness attributes. This research emphasizes the compound's potential as a scaffold for developing new therapeutic agents due to its favorable ADMET profile (Pandya et al., 2019).

Antimicrobial and Antifungal Activities

- The synthesized compounds demonstrated significant antimicrobial and antifungal activities against various bacterial and fungal strains. Specifically, certain derivatives exhibited better activity than standard drugs like ciprofloxacin and clotrimazole, highlighting their potential as new antimicrobial and antifungal agents (Pandya et al., 2019).

Anticancer Activities

- Some derivatives containing the 1,3,4-oxadiazole ring were synthesized and evaluated for their anticancer effects. For example, compounds targeting matrix metalloproteinases (MMPs), which are implicated in tumor progression, showed promising cytotoxic effects against lung adenocarcinoma and glioma cell lines, comparable to cisplatin, without causing toxicity towards non-cancerous cell lines. This indicates the potential therapeutic value of these compounds in cancer treatment (Özdemir et al., 2017).

In Silico Studies and Pharmacophore Modeling

- Further studies on the synthesized compounds involved in silico pharmacophore modeling and molecular docking to understand their interaction with biological targets, such as antitubercular activity against Mycobacterium tuberculosis. These studies provide insights into the structure-activity relationships and the potential mechanisms of action, facilitating the design of more potent and selective therapeutic agents (Joshi et al., 2015).

特性

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-15-5-3-6-17(11-15)26(2)21(28)13-27-10-4-7-18(27)23-24-22(25-31-23)16-8-9-19-20(12-16)30-14-29-19/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGJYIWOFKTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)

![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)

![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)